S(-)-1-(五氟苯基)乙醇

描述

Synthesis Analysis

The synthesis of S(-)-1-(Pentafluorophenyl)ethanol involves enantioselective methods to achieve high enantiomeric excess. Meese (1986) described the preparation of enantiomerically pure S(-)-1-(Pentafluorophenyl)ethanol by enantioselective synthesis and optical resolution, achieving an enantiomeric excess of at least 94% (Meese, 1986). Additionally, Sakai et al. (1996) synthesized enantiomerically pure 2-amino-1,2-bis(pentafluorophenyl)ethanols from a precursor via a three-step process involving resolution by salt formation, demonstrating the versatility of synthetic approaches for related compounds (Sakai et al., 1996).

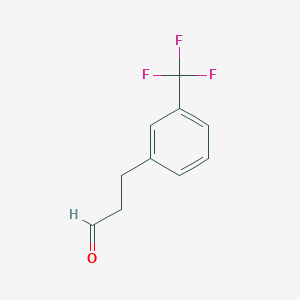

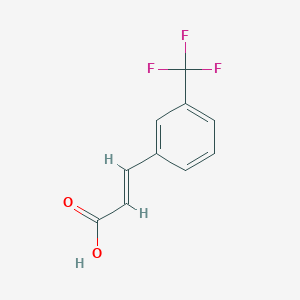

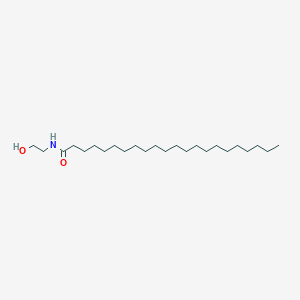

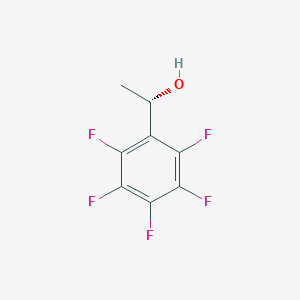

Molecular Structure Analysis

The molecular structure of S(-)-1-(Pentafluorophenyl)ethanol and its derivatives has been extensively studied, including X-ray crystallography analysis. For example, the absolute configuration of related compounds has been established through crystallographic analysis after specific derivatization, highlighting the importance of structural determination in understanding the stereochemistry and reactivity of such compounds (Sakai et al., 1996).

Chemical Reactions and Properties

S(-)-1-(Pentafluorophenyl)ethanol undergoes various chemical reactions, demonstrating its versatility as a reagent and intermediate in organic synthesis. For instance, Pummer and Wall (1959) explored the reactivity of pentafluorophenyl derivatives in Grignard coupling and Ullmann condensation reactions, leading to the synthesis of new compounds such as pentafluorophenyl-α-ethanol, showcasing the compound's utility in constructing complex molecular architectures (Pummer & Wall, 1959).

科学研究应用

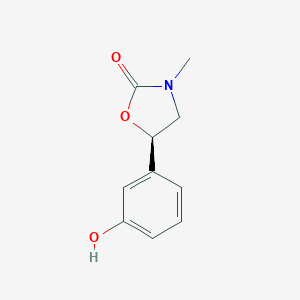

合成抗组胺剂:对映纯S(-)-1-(五氟苯基)乙醇用于合成类似苯海拉明盐酸盐和洛拉他定环烷基吲哚的抗组胺剂(Kavi, Özdemir, Dertli, & Şahin, 2021)。

光诱导环化:其苯基的邻氟原子对于光诱导环化至关重要,产生分子内环化的醇及其脱水醚(Tanaka, Kohayakawa, Irie, Iwata, & Taguchi, 2007)。

五氟苯基汞化合物的制备:该化合物用于制备五氟苯基汞化合物,一种有机汞化合物的一种(Albrecht, Deacon, & Tailby, 1974)。

弗里德尔-克拉夫茨反应中的催化:与该乙醇相关的五氟苯基硼酸催化烯丙基醇与芳香基底物的区域选择性偶联(McCubbin, Hosseini, & Krokhin, 2010)。

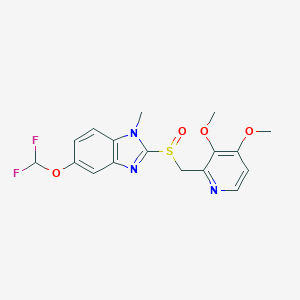

替卡格雷罗合成中间体:它用于酶法制备替卡格雷罗合成的中间体,对治疗急性冠状综合征有效(Guo et al., 2017)。

燃料混合物研究:柴油-1-戊醇混合物,可能包括类似化合物,影响柴油发动机的燃料消耗和排放(Yilmaz & Atmanli, 2017)。

含氧杂环化合物的合成:三(五氟苯基)硼烷催化二羰基化合物与苄基醇的烷基化反应,制备呋喃和4H-色酮等杂环化合物(Raji Reddy, Vijaykumar, & Grée, 2010)。

未来方向

The future directions of research on S(-)-1-(Pentafluorophenyl)ethanol and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . This could include the development of new synthetic methods, the investigation of novel reaction mechanisms, and the exploration of potential uses in various fields .

属性

IUPAC Name |

(1S)-1-(2,3,4,5,6-pentafluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUNHWKTLDBPLE-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S(-)-1-(Pentafluorophenyl)ethanol | |

CAS RN |

104371-20-2 | |

| Record name | (S)-(-)-alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the enzymatic production method for S(-)-1-(pentafluorophenyl)ethanol described in the research?

A1: The research highlights a novel approach to producing S(-)-1-(pentafluorophenyl)ethanol through an engineered bifunctional fusion protein []. This protein combines the catalytic activity of a 3-ketoacyl-(acyl-carrier-protein) reductase (KR) and a formate dehydrogenase (FDH) []. This fusion enables efficient in situ regeneration of the expensive NADPH cofactor required for the KR-mediated reduction of pentafluoroacetophenone to S(-)-1-(pentafluorophenyl)ethanol []. This method resulted in a near-complete conversion of the starting material (99.97%) with exceptional enantiomeric excess (99.9%) for the desired S-enantiomer []. This approach offers a potentially cost-effective and environmentally friendly alternative to traditional chemical synthesis methods for producing this chiral compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。